molecular formula C12H16FNO B185551 (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356531-65-2

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185551
CAS No.: 356531-65-2
M. Wt: 209.26 g/mol
InChI Key: SLYWRVMUMWKSOX-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and a tetrahydrofuran ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring can provide additional stability and rigidity to the molecule, facilitating its interaction with the target site .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYWRVMUMWKSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390090
Record name (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-65-2
Record name (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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